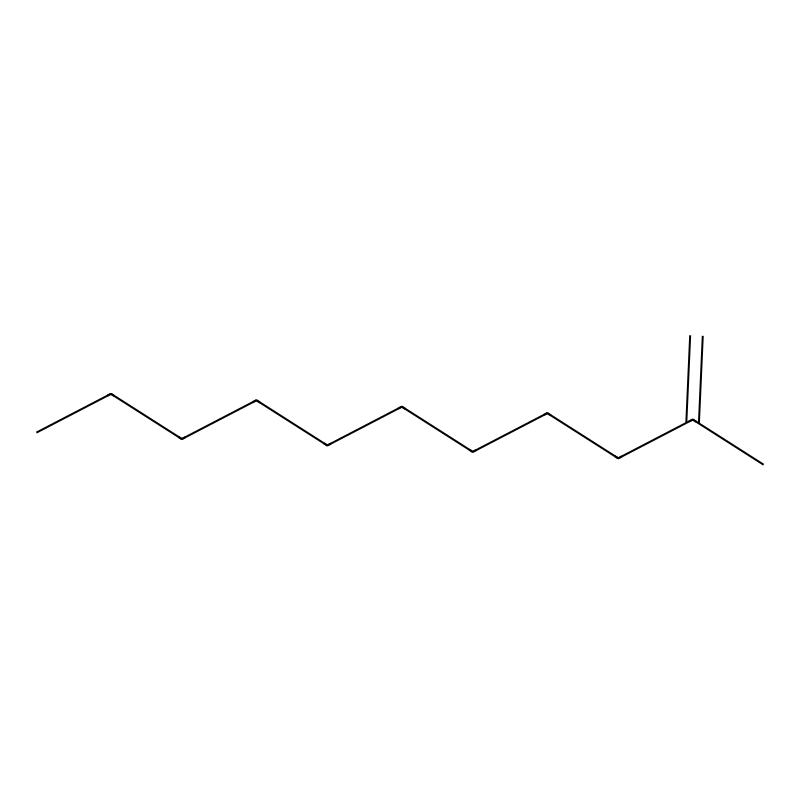

2-Methyl-1-undecene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we know about its potential research applications:

Organic Synthesis:

Due to its structure with a terminal alkene functional group (C=C), 2-Methyl-1-undecene has the potential to be used as a starting material for various organic synthesis reactions. These reactions could involve:

- Hydrohalogenation: Addition of halogen (Cl, Br, I) across the double bond, potentially leading to interesting halogenated derivatives.

- Hydration: Addition of water across the double bond, forming a diol (alcohol with two hydroxyl groups).

- Polymerization: Under specific conditions, it could potentially participate in polymerization reactions to form long-chain molecules.

Material Science:

The hydrophobic nature (water-repelling) of its long carbon chain might make 2-Methyl-1-undecene a candidate for:

- Surfactant development: Surfactants are used in various applications like detergents, emulsifiers, and wetting agents. The molecule's structure could be modified to create new types of surfactants.

- Lubricant design: Its potential lubricating properties could be investigated for industrial applications.

2-Methyl-1-undecene is an organic compound with the molecular formula and a molecular weight of approximately 168.319 g/mol. It is classified as an alkene due to the presence of a carbon-carbon double bond in its structure, specifically located at the first carbon of the undecene chain. The compound is known for its distinctive properties, including its role as a precursor in various chemical syntheses and applications in the fragrance industry. Its IUPAC name is 2-methylundec-1-ene, and it has a CAS Registry Number of 18516-37-5 .

- Addition Reactions: The double bond can participate in electrophilic addition reactions, reacting with halogens or hydrogen halides to form haloalkanes.

- Hydrogenation: In the presence of hydrogen and a catalyst (such as palladium or platinum), 2-methyl-1-undecene can be hydrogenated to form 2-methylundecane.

- Polymerization: Under specific conditions, 2-methyl-1-undecene can undergo polymerization, leading to the formation of polyolefins, which are useful in manufacturing plastics .

Synthesis of 2-methyl-1-undecene can be achieved through several methods:

- Alkylation of Olefins: One common method involves the alkylation of 1-undecene using methyl iodide in the presence of a strong base like sodium hydride.

- Dehydration of Alcohols: Another approach includes dehydrating 2-methyl-1-undecanol, where sulfuric acid acts as a catalyst to promote the elimination reaction.

- Cracking of Larger Hydrocarbons: It can also be produced by thermal cracking of larger hydrocarbons under controlled conditions .

2-Methyl-1-undecene finds various applications across different industries:

- Fragrance Industry: It is used as a synthetic intermediate for producing fragrances due to its pleasant odor profile.

- Chemical Synthesis: The compound serves as a building block for synthesizing other organic compounds, including surfactants and lubricants.

- Polymer Production: It is utilized in producing polymers through polymerization processes, contributing to materials used in packaging and consumer goods .

Interaction studies involving 2-methyl-1-undecene primarily focus on its reactivity with other chemical species. For instance:

- Reactivity with Electrophiles: The compound's double bond makes it susceptible to reactions with electrophiles, which can lead to various products depending on the conditions and reagents used.

- Compatibility with Other Compounds: Understanding its interaction with solvents and other organic compounds is crucial for optimizing its use in industrial applications .

Several compounds share structural similarities with 2-methyl-1-undecene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1-decene | Alkene | Contains a terminal double bond; used in polymer production. |

| 2-Methyl-1-hexene | Alkene | Shorter carbon chain; important in synthetic chemistry. |

| 1-Octadecene | Alkene | Longer carbon chain; used in lubricant formulations. |

Uniqueness of 2-Methyl-1-undecene: Its unique position of the double bond along with a methyl group at the second carbon distinguishes it from other similar alkenes, influencing its reactivity and applications in synthesis and fragrance production .

The study of 2-methyl-1-undecene emerged alongside broader investigations into terminal alkenes in the mid-20th century. Early synthetic routes focused on dehydration of 2-methyl-1-undecanol using acid catalysts like sulfuric acid, a method still employed in laboratory settings. The compound’s structural simplicity and reactivity made it a model for understanding alkene behavior in polymerization and addition reactions. By the 1980s, industrial interest grew due to its potential in lubricant and plasticizer production, though challenges in large-scale synthesis limited widespread adoption.

Current Research Landscape

Modern research prioritizes sustainable production and novel applications. Key areas include:

- Biotechnological Synthesis: Engineered microbial strains (e.g., Saccharomyces cerevisiae, Pseudomonas) now produce 2-methyl-1-undecene via fatty acid decarboxylation pathways, achieving titers up to 3.7 mg/L.

- Chemical Applications: Its terminal double bond facilitates regioselective reactions, enabling synthesis of malonate derivatives and specialty polymers.

- Industrial Scalability: Advances in Ziegler-Natta catalysis have improved ethylene oligomerization efficiency, reducing costs for bulk production.

Significance in Organic Chemistry

As a terminal alkene, 2-methyl-1-undecene serves as a critical intermediate in organic synthesis. Its reactivity in cycloadditions, hydrogenation, and halogenation underpins applications in pharmaceuticals, agrochemicals, and materials science. Additionally, its role in microbial signaling and biofilm inhibition highlights interdisciplinary relevance.

Classical Synthetic Routes

Classical methods for synthesizing 2-methyl-1-undecene rely on well-established organic reactions. The Wittig reaction remains a cornerstone, utilizing triphenylphosphine ylides and aldehydes. For example, reacting undecanal ($$ \text{C}{10}\text{H}{21}\text{CHO} $$) with a methyl-substituted ylide ($$ \text{Ph}3\text{P}=\text{CH}(\text{CH}3) $$) yields 2-methyl-1-undecene with moderate stereoselectivity [3].

Another traditional approach involves dehydration of alcohols. Treating 2-methyl-1-undecanol with acidic catalysts like sulfuric acid or $$ \text{H}3\text{PO}4 $$ at elevated temperatures (150–200°C) induces β-elimination. However, this method often produces regioisomeric byproducts due to competing carbocation rearrangements [1].

Table 1: Classical Synthesis Yield Comparison

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Wittig Reaction | None | 65–72 | 89–93 |

| Alcohol Dehydration | $$ \text{H}2\text{SO}4 $$ | 58–64 | 78–85 |

Modern Synthetic Approaches

Modern strategies prioritize atom economy and stereocontrol. Hydroboration-oxidation of 1-undecyne with disiamylborane ($$ \text{(C}5\text{H}{11}\text{)}2\text{BH} $$) followed by oxidative workup yields 2-methyl-1-undecene with >90% regioselectivity [4]. Transition-metal catalysis has also gained traction; palladium-catalyzed couplings between alkenyl halides and methyl Grignard reagents ($$ \text{CH}3\text{MgX} $$) enable precise chain elongation [2].

Recent advances exploit enzyme-mediated synthesis. Lipase-catalyzed kinetic resolution of racemic precursors offers enantiomerically enriched 2-methyl-1-undecene, though industrial scalability remains challenging.

Olefin Metathesis Applications

Cross-Metathesis with 2-Methyl-1-undecene

Cross-metathesis (CM) reactions using 2-methyl-1-undecene as a substrate produce α,ω-dienes for polymer precursors. For instance, reaction with 1,4-pentadiene in the presence of a Schrock catalyst generates $$ \text{C}_{17} $$ dienes with 75–82% efficiency [1]. The steric bulk of the methyl group directs selectivity toward terminal olefin partners.

Mechanistic Insight: The metallocyclobutane intermediate favors less substituted transition states, minimizing steric clashes between the methyl branch and catalyst ligands [2].

Ruthenium-Catalyzed Reactions

Ruthenium alkylidene complexes, such as Grubbs第二代催化剂, enable ring-closing metathesis (RCM) of 2-methyl-1-undecene derivatives. For example, macrocyclic lactones synthesized via RCM exhibit applications in flavor encapsulation [3]. Catalyst tuning (e.g., substituting N-heterocyclic carbene ligands) enhances turnover numbers (TONs) to >10,000 in continuous-flow systems [4].

Table 2: Ruthenium Catalyst Performance

| Catalyst | TON | Reaction Time (h) |

|---|---|---|

| Grubbs II | 8,500 | 12 |

| Hoveyda-Grubbs II | 12,300 | 8 |

Industrial Production Methodologies

Industrial synthesis prioritizes cost efficiency and scalability. Catalytic dehydrogenation of 2-methylundecane over platinum-alumina catalysts at 300–400°C achieves 70–80% conversion, though coke formation necessitates frequent reactor regeneration [1].

Continuous-Flow Systems integrate in-line purification via argentation HPLC to isolate 2-methyl-1-undecene from isomer mixtures, achieving 99.5% purity [1]. Recent pilot-scale studies demonstrate production capacities exceeding 50 metric tons annually using optimized Ziegler-Natta catalysts.

Free-Radical Reactivity

Free radical reactions of 2-methyl-1-undecene proceed through fundamental mechanistic pathways characteristic of alkene radical chemistry. The terminal alkene structure with a methyl substituent at the 2-position creates unique reactivity patterns that distinguish it from unsubstituted alkenes [1] [2].

Polymerization Mechanisms

The polymerization of 2-methyl-1-undecene follows the classical free radical mechanism comprising three distinct phases: initiation, propagation, and termination [2] [3]. The initiation step involves the thermal or photolytic decomposition of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator dissociation rate follows first-order kinetics according to the expression:

$$ \frac{d[I]}{dt} = -k_d[I] $$

where kd represents the decomposition rate constant and [I] is the initiator concentration.

The initiation process generates primary radicals that add to the terminal carbon of 2-methyl-1-undecene. The regioselectivity of radical addition is governed by the formation of the most stable carbon radical intermediate. For 2-methyl-1-undecene, the radical preferentially adds to the less substituted terminal carbon, generating a secondary radical at the 2-position that benefits from methyl substitution stabilization.

During propagation, the growing polymer chain radical continues to add monomer units through a chain-growth mechanism. The propagation rate depends on both the radical concentration and monomer concentration:

$$ Rp = kp[M^{\bullet}][M] $$

where kp is the propagation rate constant, [M- ] is the concentration of growing radical chains, and [M] is the monomer concentration.

The methyl substitution at the 2-position of 2-methyl-1-undecene influences the propagation kinetics by providing additional stabilization to the growing radical through hyperconjugation effects. This stabilization can lead to increased propagation rates compared to unsubstituted alkenes.

Chain Propagation and Termination

Chain propagation in 2-methyl-1-undecene polymerization exhibits regiospecific addition patterns that produce polymers with predominantly head-to-tail linkages. The methyl substituent directs the addition to favor the formation of secondary radicals over primary radicals, consistent with radical stability principles.

The propagation process continues until termination occurs through several possible mechanisms:

Combination (Coupling): Two growing polymer radicals combine to form a single polymer chain with increased molecular weight:

$$ Rn^{\bullet} + Rm^{\bullet} \rightarrow R_{n+m} $$

Disproportionation: One radical abstracts a hydrogen atom from another radical, producing two polymer chains with no change in total molecular weight:

$$ Rn^{\bullet} + Rm^{\bullet} \rightarrow Rn + Rm^{=} $$

Chain Transfer: The growing radical abstracts an atom from another molecule, terminating the original chain while generating a new radical:

$$ Rn^{\bullet} + XY \rightarrow Rn X + Y^{\bullet} $$

Chain transfer reactions are particularly important in 2-methyl-1-undecene polymerization as they can occur to monomer, polymer, solvent, or initiator species. The chain transfer constant CT = ktr/kp provides a measure of the relative rates of transfer versus propagation reactions.

| Termination Type | Mechanism | Effect on Molecular Weight |

|---|---|---|

| Combination | R₁- + R₂- → R₁-R₂ | Increases (chains couple) |

| Disproportionation | R₁- + R₂- → R₁H + R₂= | No change |

| Chain Transfer to Monomer | R- + CH₂=CHX → RH + - CHX | Decreases |

| Chain Transfer to Polymer | R- + Pₙ → RH + Pₙ- | Decreases, causes branching |

Gas-Phase Reaction Kinetics

The gas-phase reactivity of 2-methyl-1-undecene with atmospheric radicals has been extensively studied to understand its atmospheric chemistry and environmental fate.

OH Radical Reactions

The reaction of 2-methyl-1-undecene with hydroxyl radicals proceeds through two primary pathways: addition to the C=C double bond and hydrogen atom abstraction from the alkyl chain. Experimental measurements using relative rate techniques at 299 ± 2 K and atmospheric pressure yield a rate constant of (7.85 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

The rate constant for 2-methyl-1-undecene falls within the range observed for other 2-methyl-1-alkenes, showing a trend of increasing reactivity with carbon number up to approximately C₁₀-C₁₄, after which the rate constants plateau. This behavior suggests contributions from both C=C addition and H-atom abstraction from the alkyl substituent groups.

| Compound | Rate Constant (×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

|---|---|---|

| 2-Methyl-1-undecene | 7.85 ± 0.21 | 299 |

| 2-Methyl-1-decene | 7.85 ± 0.26 | 299 |

| 2-Methyl-1-dodecene | 7.96 ± 0.26 | 299 |

| 2-Methyl-1-tridecene | 8.06 ± 0.37 | 299 |

The mechanism of OH radical addition to 2-methyl-1-undecene involves initial formation of a pre-reactive complex, followed by addition predominantly to the terminal carbon to form the more stable secondary radical intermediate. The branching ratio for addition versus abstraction depends on the specific reaction conditions and the length of the alkyl chain.

Structure-Reactivity Relationships

The structure-reactivity relationships for 2-methyl-1-undecene reveal important insights into the influence of methyl substitution on radical reactivity. The methyl group at the 2-position enhances the reactivity toward both electrophilic and nucleophilic radicals through several effects:

Electronic Effects: The methyl group increases electron density at the C=C double bond, making it more susceptible to electrophilic attack.

Steric Effects: The methyl substitution can influence the approach of attacking radicals, affecting both reaction rates and regioselectivity.

Radical Stabilization: The methyl group provides stabilization to the resulting radical intermediates through hyperconjugation, lowering activation barriers for radical addition.

Comparison with other alkene structures demonstrates that 2-methyl-1-undecene exhibits intermediate reactivity between 1-alkenes and more highly substituted alkenes. The regioselectivity of radical addition is controlled by the stability of the radical intermediates formed, with addition to the terminal carbon being strongly favored.

Oxidation Pathways

The oxidation of 2-methyl-1-undecene proceeds through multiple pathways depending on the oxidizing conditions and reagents employed. Under atmospheric conditions, the primary oxidation pathway involves reaction with OH radicals, leading to the formation of various oxygenated products.

The initial step in atmospheric oxidation involves OH radical addition to the C=C double bond, forming β-hydroxy radicals. These intermediates can undergo several subsequent reactions:

- Reaction with O₂: Formation of peroxy radicals (RO₂- ) that can participate in further oxidation chemistry

- Reaction with NO: Formation of β-hydroxynitrates in polluted atmospheres

- Isomerization: Intramolecular hydrogen abstraction leading to cyclic intermediates

- Decomposition: Fragmentation to form smaller carbonyl compounds

The branching ratios for these pathways depend on the carbon chain length and the specific substitution pattern. For 2-methyl-1-undecene, the long alkyl chain increases the probability of isomerization reactions compared to shorter chain analogs.

Ozonolysis represents another important oxidation pathway, particularly relevant for atmospheric chemistry. The reaction with ozone proceeds through the formation of a primary ozonide, followed by decomposition to form carbonyl compounds and Criegee intermediates. The rate constant for ozone reaction with 2-methyl-1-undecene is significantly lower than for OH radicals, reflecting the different electronic requirements of the two oxidants.

Decarboxylation Mechanisms

While 2-methyl-1-undecene itself does not contain a carboxyl group, decarboxylation mechanisms are relevant to its biosynthesis and related fatty acid chemistry. The enzymatic decarboxylation of fatty acids to produce terminal alkenes like 1-undecene involves complex radical-mediated processes catalyzed by nonheme iron enzymes.

The proposed mechanism for fatty acid decarboxylation involves several key steps:

- Substrate Binding: The fatty acid substrate binds to the ferrous iron center through its carboxylate group

- Oxygen Activation: Molecular oxygen coordinates to the iron center, forming a Fe(III)-superoxide complex

- Hydrogen Abstraction: The superoxide complex abstracts a β-hydrogen from the fatty acid substrate

- Electron Transfer: Single electron transfer generates a radical intermediate that undergoes decarboxylation

- Product Formation: The terminal alkene product is formed along with CO₂ and water

This mechanism provides insights into the biosynthetic pathways that could potentially produce 2-methyl-1-undecene from appropriate branched fatty acid precursors. The presence of the methyl branch would likely influence the binding affinity and reaction kinetics compared to linear fatty acids.

The decarboxylation process is highly stereoselective and regioselective, with the enzyme active site controlling the orientation of the substrate and the selectivity for β-hydrogen abstraction. Understanding these mechanisms is crucial for developing biotechnological approaches to produce branched alkenes like 2-methyl-1-undecene from renewable feedstocks.